molecular formula C18H18OS B13104377 4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13104377
M. Wt: 282.4 g/mol
InChI Key: ULFXVAACGHWAIW-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C18H18OS It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the condensation of 3,5-dimethylacetophenone with thiobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzoic acid

    Reduction: 4-[3-(3,5-Dimethylphenyl)-3-hydroxypropyl]thiobenzaldehyde

    Substitution: Various substituted thiobenzaldehyde derivatives

Scientific Research Applications

4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(3,5-Dimethoxyphenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]benzaldehyde

Uniqueness

4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 3,5-dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(3,5-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-9-14(2)11-17(10-13)18(19)8-7-15-3-5-16(12-20)6-4-15/h3-6,9-12H,7-8H2,1-2H3

InChI Key

ULFXVAACGHWAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S)C

Origin of Product

United States

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